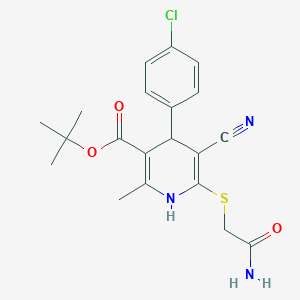

![molecular formula C22H15ClFN3O B3013878 4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine CAS No. 478039-91-7](/img/structure/B3013878.png)

4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine" is a pyrimidine derivative, which is a class of compounds known for their significance in medicinal and pharmaceutical applications. Pyrimidine derivatives often exhibit a range of biological activities and are the focus of various spectroscopic and computational studies to understand their properties and potential as chemotherapeutic agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various substitutions at different positions on the pyrimidine ring to enhance or modify their biological activity. For instance, the introduction of a benzyloxy group and its analogues, such as a (2-, 3-, or 4-fluorobenzyl)oxy group, has been shown to affect the inhibition of human O6-alkylguanine-DNA alkyltransferase (AGAT), which is a therapeutic target in cancer treatment . The synthesis of these compounds is typically carried out using starting materials that allow for the introduction of the desired substituents through reactions such as alkylation or condensation.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their biological activity. Studies involving single-crystal X-ray diffraction have been used to confirm the structure of synthesized compounds, providing insights into the arrangement of atoms and the geometry of the molecule. For example, the crystal structure of a related pyrimidine derivative was determined, revealing weak but significant interactions such as C–H···O, C–H···N, and π–π interactions that contribute to the stability of the crystal packing . These structural features are important for understanding how the compound interacts with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be studied through their interactions with various reagents. For example, the carbonyl group of pyrimidine-4-ones can react with phosphorus oxychloride to yield chloro pyrimidines, which can further react with nucleophiles like ammonia or morpholine to give substituted pyrimidines . These reactions are important for the modification of the pyrimidine core and the development of new compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their vibrational spectra, can be analyzed using techniques like FT-IR and FT-Raman spectroscopy. Computational methods like density functional theory (DFT) are often employed to predict the equilibrium geometry and vibrational wave numbers, which are compared with experimental data to validate the computational models . Additionally, analyses such as NBO, MEP, and molecular docking studies can provide insights into the stability of the molecule, charge distribution, and potential biological activity .

Scientific Research Applications

Enzyme Inhibition and Cytotoxicity Enhancement

4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine derivatives have been studied for their potential to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT). This inhibition is significant as it can potentiate the cytotoxicity of certain cancer treatments, specifically chloroethylnitrosoureas like ACNU, towards HeLa S3 cells. This finding indicates that derivatives of this compound can be crucial in cancer chemotherapy by enhancing the effectiveness of existing drugs (Terashima & Kohda, 1998).

Nonlinear Optical (NLO) Properties

Pyrimidine derivatives, including those similar to this compound, have shown promising applications in the field of nonlinear optics (NLO). These compounds, due to their structural and electronic properties, have been explored for their potential in optoelectronic and high-tech applications, making them significant in the development of new materials and technologies (Hussain et al., 2020).

Anti-Inflammatory and Analgesic Potential

Studies have also explored pyrimidine derivatives for their biological activities, particularly their anti-inflammatory and analgesic properties. Research into novel pyrimidine compounds has shown that they possess significant anti-inflammatory and analgesic activities, which can be influenced by the nature of the substituents on the pyrimidine ring. This suggests a potential for these compounds in the development of new therapeutic agents for treating pain and inflammation (Muralidharan, James Raja, & Asha Deepti, 2019).

Antitumor and Anticancer Applications

Pyrimidine derivatives, structurally related to this compound, have been extensively investigated for their antitumor and anticancer activities. These studies encompass various aspects such as synthesis, biological evaluation, and the exploration of mechanisms at a molecular level, showing promising results against a range of human cancer cell lines. The effectiveness of these compounds in inhibiting the growth of cancer cells highlights their potential in oncological research and treatment (Reddy, Hosamani, & Devarajegowda, 2015).

Future Directions

The future directions for “4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine” could involve further exploration of its potential applications in various fields such as drug discovery, molecular biology, and materials science. Additionally, more studies could be conducted to understand its mechanism of action, safety profile, and chemical reactions. Further development of synthesis methods could also be a potential area of research .

properties

IUPAC Name |

4-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClFN3O/c23-19-5-2-6-20(24)18(19)14-28-17-4-1-3-16(13-17)21-9-12-26-22(27-21)15-7-10-25-11-8-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYADPNQQRSKXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NC(=NC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

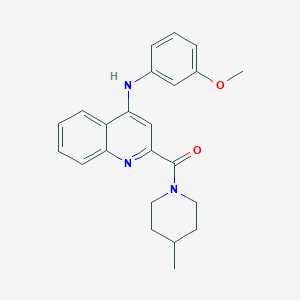

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)

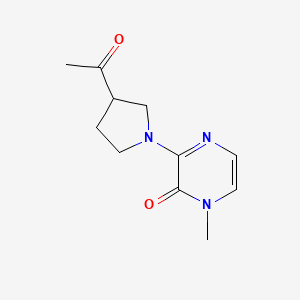

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)

![3-(2,4-difluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3013800.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)

![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)